

physical and chemical properties of Methyl 3,5-dichlorobenzoate

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Compound of Interest

Compound Name: **Methyl 3,5-dichlorobenzoate**

Cat. No.: **B165664**

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An In-depth Technical Guide to **Methyl 3,5-dichlorobenzoate**

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Methyl 3,5-dichlorobenzoate**, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and visualizations to support its application in synthesis and research.

Core Properties and Identifiers

Methyl 3,5-dichlorobenzoate is an organic compound belonging to the dihalo benzoate class of molecules.^[1] It is characterized by a benzene ring substituted with two chlorine atoms at the 3 and 5 positions and a methyl ester group at the 1 position. This compound typically appears as a white to off-white or colorless to pale yellow solid, depending on its purity.^{[1][2]} Its structural features, particularly the electron-withdrawing nature of the chlorine atoms, significantly influence its reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.^[2]

Physical Properties

The physical characteristics of **Methyl 3,5-dichlorobenzoate** are summarized below. A notable discrepancy exists in the reported melting point, with most sources citing a range of 56-59°C. The value of -28°C appears to be an outlier.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₆ Cl ₂ O ₂	[1] [3] [4]
Molecular Weight	205.04 g/mol	[4]
Monoisotopic Mass	203.97444848 Da	[1]
Appearance	White to Off-White Solid	[2]
Melting Point	56 - 59 °C	[5]
Boiling Point	Not Available	[5]
Flash Point	118.1 °C	[5]
Solubility	Limited solubility in water; Moderately soluble in organic solvents like Chloroform and DMSO.	[2]
logP (Octanol/Water)	3.4	[1]

Chemical and Spectroscopic Properties

The chemical identifiers and expected spectral data are crucial for compound verification and characterization.

Identifier	Value	Source(s)
IUPAC Name	methyl 3,5-dichlorobenzoate	[1]
CAS Number	2905-67-1	[1] [2] [3]
Synonyms	Benzoic acid, 3,5-dichloro-, methyl ester; 3,5- Dichlorobenzoic Acid Methyl Ester	[1] [2]

Spectroscopy	Expected Characteristics	Source(s)
¹ H NMR	Signals corresponding to the aromatic protons (a singlet and a doublet) and a singlet for the methyl ester protons (-OCH ₃).	[6]
¹³ C NMR	Resonances for the methyl carbon, the carbonyl carbon, and the distinct aromatic carbons. Full spectral data is available in databases.	[7]
IR Spectroscopy	Strong absorption band for the ester C=O stretch (approx. 1720-1740 cm ⁻¹), C-O stretches, and characteristic bands for C-H and C=C bonds in the aromatic ring, along with C-Cl stretches.	[1][3][8]
Mass Spectrometry	Molecular ion peak (M ⁺) at m/z ≈ 204, with a characteristic isotopic pattern (M+2, M+4) due to the two chlorine atoms.	[1]

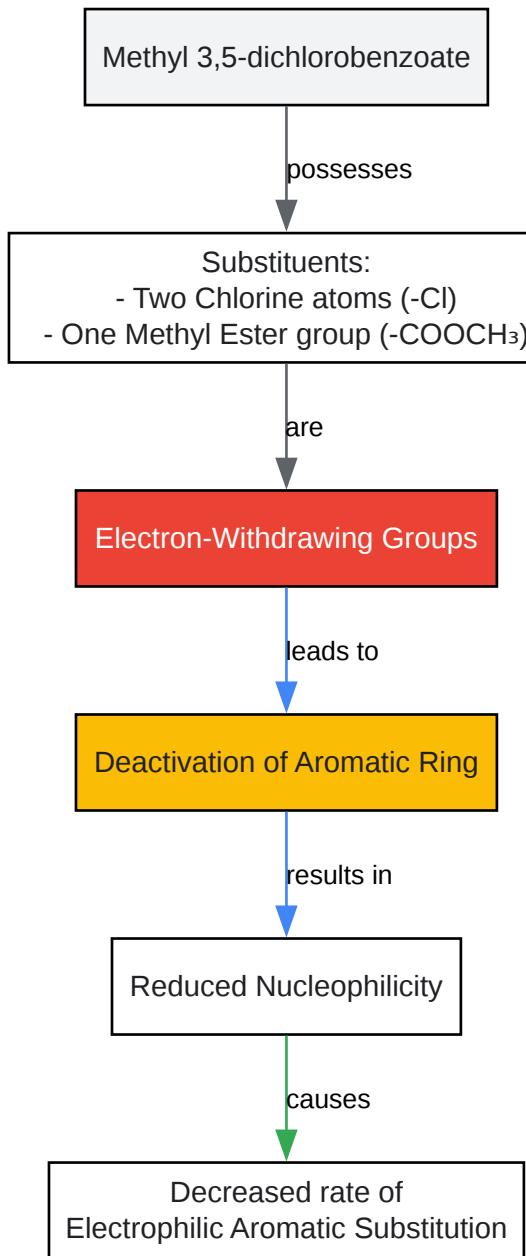
Reactivity and Stability

Methyl 3,5-dichlorobenzoate is stable under standard laboratory and storage conditions.[5] Its chemical reactivity is primarily dictated by the functional groups on the benzene ring.

- **Influence of Substituents:** The two chlorine atoms and the methyl ester group are electron-withdrawing. This deactivates the benzene ring towards electrophilic aromatic substitution. Any substitution reactions would be directed to the positions ortho to the ester group (positions 2, 6) and meta to the chlorine atoms.[2]
- **Incompatibilities:** It is incompatible with strong oxidizing agents.

- Hazardous Decomposition: When heated to decomposition, it may produce hazardous products such as carbon oxides and hydrogen chloride gas.

Logical Diagram: Electronic Effects on Reactivity



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Caption: Electronic effects of substituents on the aromatic ring.

Experimental Protocols

Synthesis of Methyl 3,5-dichlorobenzoate via Fischer Esterification

This protocol describes the synthesis of **Methyl 3,5-dichlorobenzoate** from its corresponding carboxylic acid using a classic Fischer esterification reaction.[\[5\]](#)[\[9\]](#)[\[10\]](#)

Materials:

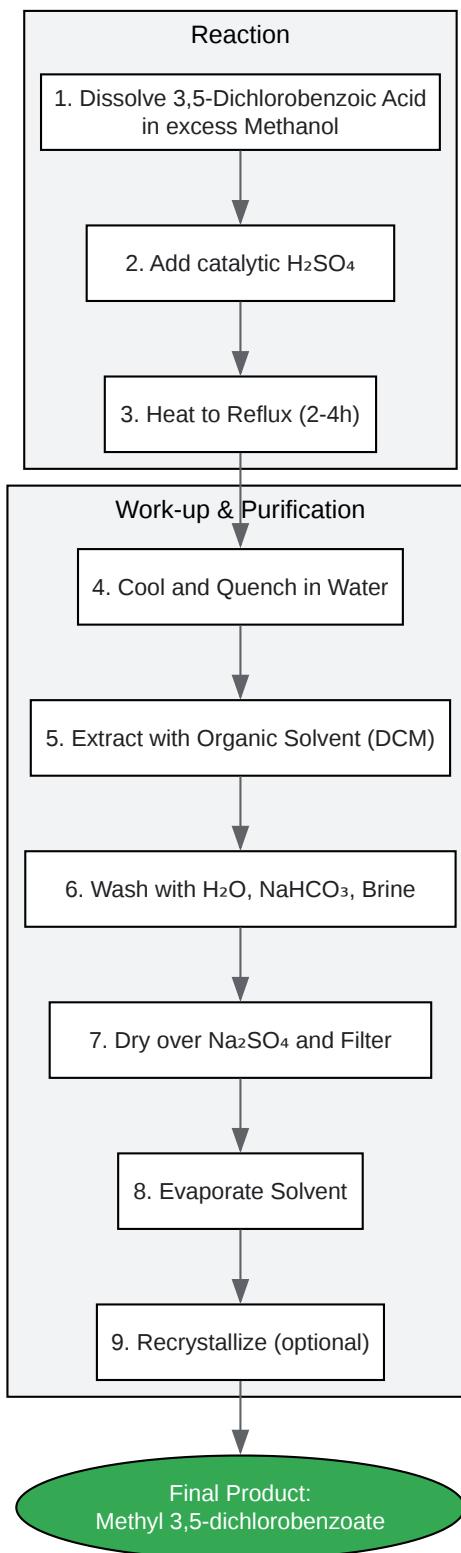
- 3,5-Dichlorobenzoic acid
- Anhydrous Methanol (MeOH)
- Concentrated Sulfuric Acid (H₂SO₄)
- Dichloromethane (DCM) or Diethyl Ether
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Saturated Sodium Chloride (NaCl) solution (Brine)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Round-bottomed flask, reflux condenser, separatory funnel, standard glassware

Procedure:

- Reaction Setup: In a clean, dry round-bottomed flask, dissolve 3,5-dichlorobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-15 mL per gram of acid).
- Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approx. 3-5% of the methanol volume).
- Reflux: Attach a reflux condenser to the flask, add boiling chips, and heat the mixture to reflux. The reaction temperature will be the boiling point of methanol (~65 °C). Allow the reaction to proceed for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

- Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing cold water (approx. 3-4 times the volume of the reaction mixture).
- Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent like dichloromethane or diethyl ether (3 x 50 mL).
- Washing: Combine the organic extracts. Wash the organic layer sequentially with water, then with saturated sodium bicarbonate solution to neutralize any remaining acid (caution: CO₂ evolution), and finally with brine.
- Drying and Filtration: Dry the washed organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent.
- Solvent Removal: Remove the organic solvent from the filtrate using a rotary evaporator to yield the crude **Methyl 3,5-dichlorobenzoate**.
- Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the final product as a crystalline solid.

Experimental Workflow: Synthesis of Methyl 3,5-dichlorobenzoate

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Caption: Synthesis workflow via Fischer Esterification.

Biological Activity

While primarily utilized as a chemical intermediate, **Methyl 3,5-dichlorobenzoate** has been reported to exhibit some biological activity. It has shown antibacterial properties against bacteria such as *Staphylococcus* and *Mycobacterium tuberculosis*.^[5] However, the specific mechanism of action and the molecular pathways involved in this antibacterial activity are not extensively documented in the available scientific literature. Its main role in the life sciences remains as a precursor or building block in the synthesis of more complex, biologically active molecules for the pharmaceutical and agrochemical industries.^[2]

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